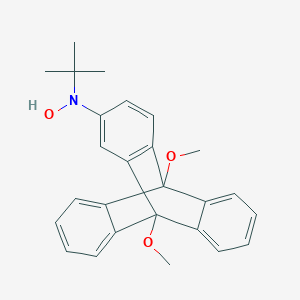

N-Hydroxytryptacene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

103438-73-9 |

|---|---|

Molekularformel |

C26H27NO3 |

Molekulargewicht |

401.5 g/mol |

IUPAC-Name |

N-tert-butyl-N-(1,8-dimethoxy-4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaenyl)hydroxylamine |

InChI |

InChI=1S/C26H27NO3/c1-24(2,3)27(28)17-14-15-22-23(16-17)26(30-5)20-12-8-6-10-18(20)25(22,29-4)19-11-7-9-13-21(19)26/h6-16,28H,1-5H3 |

InChI-Schlüssel |

LYWBZYMCOFOXMD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N(C1=CC2=C(C=C1)C3(C4=CC=CC=C4C2(C5=CC=CC=C53)OC)OC)O |

Kanonische SMILES |

CC(C)(C)N(C1=CC2=C(C=C1)C3(C4=CC=CC=C4C2(C5=CC=CC=C53)OC)OC)O |

Andere CAS-Nummern |

103438-73-9 |

Synonyme |

N-hydroxytryptacene |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Discourse on Triptycene Scaffolds and the Prospective Landscape of N-Hydroxytryptacene

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel

In the landscape of medicinal and materials chemistry, the rigid, three-dimensional architecture of triptycene has established it as a cornerstone for innovation. Its unique structural and physicochemical properties have paved the way for advancements in areas ranging from molecular machinery to targeted therapeutics. This guide provides a comprehensive exploration of triptycene derivatives, delving into their synthesis, properties, and multifaceted applications.

In contrast, the realm of N-Hydroxytryptacene remains largely uncharted territory. A conspicuous absence of empirical data necessitates a different approach—one of prospective analysis. This document will therefore also venture into the hypothetical, leveraging established chemical principles to postulate the synthesis, properties, and potential applications of this novel compound. By juxtaposing the well-documented world of triptycenes with the speculative nature of N-Hydroxytryptacene, we aim to provide a holistic resource that not only informs but also inspires future avenues of research.

Part 1: The Triptycene Scaffold: A Comprehensive Technical Guide

Introduction to the Triptycene Moiety: A Molecule of Defined Geometry

Triptycene, with its paddlewheel-like structure, is a rigid aromatic hydrocarbon composed of three benzene rings fused to a bicyclo[2.2.2]octane core.[1][2] This unique D3h symmetric structure imparts exceptional stability and a well-defined three-dimensional geometry, making it an ideal scaffold in various chemical and material science domains.[3] The inherent rigidity of the triptycene framework allows for the precise spatial arrangement of substituents, a feature that is highly sought after in the design of complex molecular systems.[3][4]

The applications of triptycene derivatives are extensive and continue to grow. They have been utilized as building blocks for molecular machines, components in self-assembling supramolecular structures, and as ligands in catalysis.[3][4][5] In the realm of drug development, the triptycene moiety has been explored as a non-planar aromatic blocking group in medicinal agents, with some derivatives exhibiting anti-inflammatory properties.[6]

Synthesis of the Triptycene Core and its Derivatives: Building the Framework

The synthesis of triptycene and its derivatives has evolved significantly since its first preparation in 1942.[3][7] The most common and direct route involves the Diels-Alder reaction between an anthracene derivative and a reactive benzyne intermediate.[2][5][7]

Experimental Protocol: General Synthesis of Triptycene via the Benzyne Route

This protocol outlines the generation of benzyne from anthranilic acid and its subsequent cycloaddition with anthracene.

Materials:

-

Anthracene

-

Anthranilic acid

-

Amyl nitrite

-

1,2-dimethoxyethane (DME)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve anthracene in DME.

-

In a separate flask, prepare a solution of anthranilic acid and amyl nitrite in DME.

-

Heat the anthracene solution to reflux.

-

Add the anthranilic acid/amyl nitrite solution dropwise to the refluxing anthracene solution over a period of 1-2 hours. The diazotization of anthranilic acid generates benzenediazonium-2-carboxylate, which then fragments to produce benzyne, nitrogen, and carbon dioxide.[8]

-

Continue refluxing for an additional 2 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and purify by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate).

-

Combine the fractions containing the product and evaporate the solvent to yield triptycene as a white solid.

Functionalization of the Triptycene Scaffold:

The functionalization of the triptycene core can be achieved either by using pre-functionalized precursors (anthracenes or benzynes) or by direct modification of the triptycene molecule.[3] The reactivity of the triptycene framework is position-dependent:

-

Bridgehead Positions (9 and 10): These sp3-hybridized carbons are relatively inert to many reactions.[3][4] Functionalization at these positions typically requires the use of organometallic intermediates.[1]

-

Aromatic Positions (α and β): Electrophilic aromatic substitution reactions, such as nitration, predominantly occur at the β-positions due to the "fused ortho effect," which deactivates the α-positions.[4] Therefore, α-functionalized triptycenes are generally prepared from appropriately pre-functionalized substrates.[3][8]

Caption: Synthetic pathways to triptycene and its derivatives.

Unique Properties of Triptycene Derivatives: A Structure-Function Analysis

The distinct architecture of triptycene gives rise to a set of unique properties that are leveraged in its various applications.

| Property | Description | Implication in Drug Development & Materials Science |

| Rigidity and Defined Geometry | The fused ring system restricts conformational flexibility, leading to a well-defined three-dimensional structure.[3][4] | Provides a rigid scaffold for the precise positioning of pharmacophores or functional groups. Essential for creating materials with predictable structures and properties. |

| Internal Molecular Free Volume (IMFV) | The inability of the bulky triptycene units to pack efficiently in the solid state creates shape-persistent local cavities.[3] | Can be exploited for host-guest chemistry, molecular recognition, and the development of porous materials for gas storage and separation.[9] |

| π-Stacking Interactions | The three aromatic blades can participate in π-π stacking interactions with other aromatic systems. | Influences molecular self-assembly and can be used to design materials with specific electronic properties. In drug design, it can contribute to binding affinity at target sites. |

| Chirality | Appropriate substitution patterns can lead to chiral triptycene derivatives that are configurationally stable.[3][4] | Enables the development of chiral ligands for asymmetric catalysis and chiral selectors for enantiomeric separations.[10] |

| Homoconjugation | Through-space overlap of the π-orbitals of the benzene rings can occur, influencing the electronic and photophysical properties.[11] | Can be used to tune the optoelectronic properties of materials for applications in organic electronics.[11] |

Applications in Drug Development and Materials Science

The versatility of the triptycene scaffold has led to its application in a wide array of fields.

-

Drug Development: Triptycene derivatives have been investigated as potential anti-cancer agents and as rigid scaffolds in medicinal chemistry to orient pharmacophoric groups in a specific manner.[3][4][6] The non-planar nature of the triptycene core offers an alternative to traditional flat aromatic systems in drug design.[6]

-

Materials Science: Triptycenes are extensively used in the development of advanced materials, including:

-

Porous Organic Polymers: The intrinsic microporosity of triptycene-containing polymers makes them suitable for gas storage and separation.[5]

-

Molecular Machines: The rigid framework of triptycene has been incorporated into molecular gears and rotors.[5]

-

Luminescent Materials: The rigid structure can prevent aggregation-caused quenching, leading to materials with enhanced fluorescence.[9]

-

Liquid Crystals and Chemical Sensors: The unique shape and functionalizability of triptycenes have been exploited in these areas.[3][4]

-

Part 2: N-Hydroxytryptacene: A Prospective Analysis

Addressing the Information Gap: The Scarcity of Data on N-Hydroxytryptacene

A thorough review of the scientific literature reveals a significant lack of information on N-Hydroxytryptacene. While computational data for a compound with this name exists in databases, providing a CAS number (103438-73-9), there is a notable absence of published experimental studies detailing its synthesis, characterization, or properties.[12][13] This section, therefore, moves into a prospective analysis, drawing upon established principles of organic chemistry to hypothesize the characteristics and potential of this novel molecule.

Hypothetical Physicochemical Properties and Comparison to Triptycenes

Based on the introduction of an N-hydroxy group into a tryptacene-like core, we can infer several key differences in physicochemical properties compared to the parent triptycene.

| Property | Triptycene | Hypothetical N-Hydroxytryptacene | Rationale |

| Polarity | Nonpolar | Polar | The presence of the N-OH group introduces a significant dipole moment and the capacity for hydrogen bonding. |

| Solubility | Soluble in nonpolar organic solvents.[2] | Likely soluble in polar organic solvents (e.g., alcohols, THF, DMSO) and potentially sparingly soluble in water. | The polar N-OH group will increase affinity for polar solvents. |

| Acidity/Basicity | Aprotic and non-basic. | Weakly acidic (due to the N-OH proton) and weakly basic (due to the nitrogen lone pair). | The N-hydroxy functionality can act as both a proton donor and acceptor. |

| Reactivity | The aromatic rings undergo electrophilic substitution; the bridgehead C-H bonds are relatively inert.[3][4] | The N-hydroxy group would be a site for oxidation, reduction, and alkylation/acylation. The electron-donating nature of the N-hydroxy group may activate the adjacent aromatic ring towards electrophilic substitution. | The N-hydroxy moiety is a versatile functional group with known reactivity patterns. |

Potential Synthetic Strategies based on Analogue Chemistry

Given the absence of a direct synthetic route to N-Hydroxytryptacene, we can propose potential strategies based on established methods for the synthesis of N-hydroxyindoles and N-arylhydroxylamines.

Hypothetical Synthetic Pathway 1: Reductive Cyclization of a Nitro-Precursor

This approach is analogous to the synthesis of N-hydroxyindoles from 2-nitrostyrene derivatives.[14]

Caption: A potential reductive cyclization route to N-Hydroxytryptacene.

Experimental Considerations: The key challenge in this approach would be the selective reduction of the nitro group to the hydroxylamine stage without further reduction to the amine. This often requires careful control of reaction conditions and the use of specific reagents, such as zinc dust in the presence of ammonium chloride or catalytic hydrogenation with a partially poisoned catalyst.[15]

Hypothetical Synthetic Pathway 2: Cyclization of a Pre-functionalized Precursor

This strategy would involve constructing the tryptacene-like framework from a starting material that already contains the N-hydroxy functionality or a precursor to it.

Caption: Potential Diels-Alder approaches to N-Hydroxytryptacene.

Experimental Considerations: The feasibility of this pathway would depend on the stability and reactivity of the N-hydroxylated precursors under the conditions required for the Diels-Alder reaction. The generation of a benzyne analogue bearing an N-hydroxy group or a protected form would be a significant synthetic challenge.

Speculative Applications and Future Research Directions

Should N-Hydroxytryptacene be successfully synthesized, its unique combination of a rigid, three-dimensional scaffold and a reactive N-hydroxy group could open up several interesting avenues for research and application.

-

Medicinal Chemistry: The N-hydroxy functionality is present in a number of biologically active compounds and can be a site for metabolic transformations. N-Hydroxytryptacene could serve as a novel scaffold for the development of new therapeutic agents. The rigid framework could be used to present the N-hydroxy group and other substituents in a specific orientation for optimal interaction with biological targets.

-

Redox-Active Materials: The N-hydroxy group can undergo reversible oxidation and reduction, suggesting that N-Hydroxytryptacene derivatives could be explored as components of redox-active materials for applications in organic electronics or as redox mediators.

-

Ligand Design: The N-hydroxy group can act as a coordination site for metal ions. N-Hydroxytryptacene could be a precursor to novel ligands for catalysis or metal-organic frameworks, where the triptycene backbone would provide steric bulk and control the coordination geometry.

The exploration of N-Hydroxytryptacene represents a frontier in triptycene chemistry. The first successful synthesis of this molecule will undoubtedly be a significant achievement, paving the way for a deeper understanding of its properties and a full exploration of its potential applications.

References

-

Woźny, M., Mames, A., & Ratajczyk, T. (2021). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. Molecules, 27(1), 250. [Link]

-

Zieliński, T., & Kaszyński, P. (2018). Triptycene Derivatives: Synthesis and Applications. ResearchGate. [Link]

-

Gu, M. J., Wang, Y. F., Han, Y., & Chen, C. F. (2021). Recent advances on triptycene derivatives in supramolecular and materials chemistry. Organic & Biomolecular Chemistry, 19(44), 9537-9554. [Link]

-

MDPI. (2022). Triptycene Synthesis and Derivatization. Encyclopedia. [Link]

-

McKeown, N. B., et al. (2024). Triptycene-like naphthopleiadene as a readily accessible scaffold for supramolecular and materials chemistry. Chemical Science, 15(22), 8230-8236. [Link]

-

D'Souza, F., & Sandanayake, K. R. A. S. (2014). Towards triptycene functionalization and triptycene-linked porphyrin arrays. Beilstein Journal of Organic Chemistry, 10, 1126-1134. [Link]

-

Gu, M. J., Wang, Y. F., Han, Y., & Chen, C. F. (2021). Recent advances on triptycene derivatives in supramolecular and materials chemistry. RSC Publishing. [Link]

-

Zhao, L., Li, Z., & Wirth, T. (2010). Triptycene Derivatives: Synthesis and Applications. Chemistry Letters, 39(7), 658-667. [Link]

-

Nishii, Y., & Hirano, K. (2022). Synthesis of functionalized triptycene derivatives. ResearchGate. [Link]

-

Woźny, M., Mames, A., & Ratajczyk, T. (2021). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. PubMed. [Link]

-

Mistry, J. R., Montanaro, S., & Wright, I. A. (2023). Homoconjugation effects in triptycene based organic optoelectronic materials. Materials Advances, 4(3), 734-751. [Link]

-

Woźny, M., Mames, A., & Ratajczyk, T. (2021). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. PMC. [Link]

-

Woźny, M., Mames, A., & Ratajczyk, T. (2021). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. ResearchGate. [Link]

-

Kornfeld, E. C., Barney, P., Blaxley, J., & Fall, W. (1965). Triptycene Derivatives as Medicinal Agents. Journal of Medicinal Chemistry, 8(3), 342-347. [Link]

-

Kumar, S., et al. (2014). Synthesis, characterization and DNA interaction studies of new triptycene derivatives. Beilstein Journal of Organic Chemistry, 10, 1189-1197. [Link]

-

Preda, G., et al. (2021). Chiral Triptycenes: Concepts, Progress and Prospects. Chemistry – A European Journal, 27(24), 7059-7071. [Link]

-

Wikipedia. (n.d.). Triptycene. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). N-Hydroxytryptacene. Computational Toxicology and Exposure Online Resources. [Link]

- Google Patents. (n.d.). Synthesis of (s)

-

Cody, J. T., et al. (2017). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1045-1050. [Link]

-

Kumar, S., et al. (2014). Synthesis, characterization and DNA interaction studies of new triptycene derivatives. Beilstein Journal of Organic Chemistry, 10, 1189-1197. [Link]

- Google Patents. (n.d.). Synthesis method of N-acetyl-5-methoxy tryptamine.

-

Black, D. S. C., et al. (2007). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 63(35), 8597-8606. [Link]

-

U.S. Environmental Protection Agency. (n.d.). N-Hydroxytryptacene Env. Fate/Transport. [Link]

-

Chen, C., et al. (2012). Synthesis and analysis of hydroxyl substituted triptycene adducts: the competitive recognition between the hydroxyl substituted triptycenes with 4, 4′-bipyridine and solvent molecules. CrystEngComm, 14(10), 3591-3598. [Link]

-

Gunasekaran, S., et al. (2008). Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. ResearchGate. [Link]

-

Scientific Research Publishing. (2023). Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties. Computational Chemistry, 11(3), 95-120. [Link]

-

ResearchGate. (2017). Experimental and theoretical investigations of spectroscopic properties of acitretin. [Link]

-

Mary, Y. S., et al. (2022). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). ACS Omega, 7(28), 24185-24203. [Link]

-

Wang, C., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Catalysts, 13(4), 682. [Link]

-

Sgrignani, J., & Magistrato, A. (2020). How Computational Chemistry and Drug Delivery Techniques Can Support the Development of New Anticancer Drugs. Pharmaceutics, 12(4), 349. [Link]

-

ResearchGate. (2025). Solvatochromic analysis and DFT computational study of N-(hexyl)-N-(5-(3-hydroxynaphthyl-2-yl)-1,3,4-oxadiazol-2-yl)amine. [Link]

-

Adamska, A., et al. (2025). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules, 30(17), 3987. [Link]

-

Kouamé, K. B., et al. (2022). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Scientific African, 16, e01188. [Link]

-

Nowak, A., et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Molecules, 28(11), 4499. [Link]

Sources

- 1. Towards triptycene functionalization and triptycene-linked porphyrin arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptycene - Wikipedia [en.wikipedia.org]

- 3. Triptycene Derivatives: From Their Synthesis to Their Unique Properties [mdpi.com]

- 4. Triptycene Derivatives: From Their Synthesis to Their Unique Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triptycene-like naphthopleiadene as a readily accessible scaffold for supramolecular and materials chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Recent advances on triptycene derivatives in supramolecular and materials chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. Homoconjugation effects in triptycene based organic optoelectronic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 12. CompTox Chemicals Dashboard [comptox.epa.gov]

- 13. CompTox Chemicals Dashboard [comptox.epa.gov]

- 14. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process - PMC [pmc.ncbi.nlm.nih.gov]

N-Hydroxytryptacene: Solubility Profiling & Experimental Protocols

The following in-depth technical guide details the solubility profile, handling protocols, and experimental workflows for N-Hydroxytryptacene (CAS 103438-73-9). This document is structured for researchers and drug development professionals requiring precise physicochemical data and robust experimental methodologies.

Executive Technical Summary

Compound Identity: N-Hydroxytryptacene (CAS: 103438-73-9) Chemical Class: Polycyclic Aromatic Hydroxylamine / N-Hydroxy Heterocycle Core Physicochemical Challenge: The molecule presents a dichotomy of solubility drivers—a large, hydrophobic, rigid polycyclic aromatic core (the tryptacene scaffold) competing with a polar, hydrogen-bond-active N-hydroxy (N-OH) functional group.[1]

Solubility Directive:

-

Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Secondary Solvents (Working): Tetrahydrofuran (THF), Acetone, Ethyl Acetate.

-

Poor Solvents: Water (aqueous buffers), n-Hexane, Diethyl Ether.

Physicochemical Basis of Solubility

To optimize dissolution, one must understand the intermolecular forces at play. N-Hydroxytryptacene is not merely "lipophilic"; it is an amphiphilic aromatic system with specific solvation requirements.

2.1 The Solvation Mechanism

-

The Tryptacene Core (Hydrophobic Driver): The rigid, fused ring system (likely benzo[f]indeno[1,2-b]indole or similar scaffold) is dominated by

stacking interactions. This promotes strong aggregation in the solid state, requiring solvents with high polarizability (dipole moment) to disrupt the crystal lattice. -

The N-Hydroxy Group (Polar Driver): The N-OH moiety acts as both a hydrogen bond donor (via -OH) and an acceptor (via N-O lone pairs).

-

In Non-Polar Solvents (Hexane): The N-OH group aggregates via intermolecular H-bonds, leading to precipitation.

-

In Protic Solvents (Water/Methanol): While the N-OH group can H-bond with water, the massive hydrophobic surface area of the tryptacene core creates a high entropic penalty (hydrophobic effect), rendering it water-insoluble.

-

In Polar Aprotic Solvents (DMSO): The sulfoxide oxygen of DMSO is a potent H-bond acceptor, effectively solvating the N-OH proton while the methyl groups interact with the aromatic core, making it the ideal solvent.

-

2.2 Predicted Solubility Profile (Semi-Quantitative)

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Disrupts intermolecular H-bonds; solvates aromatic core. |

| Polar Aprotic | DMF | High (>40 mg/mL) | Similar mechanism to DMSO; good for reactions requiring lower BP. |

| Polar Aprotic | Acetone | Moderate (10-25 mg/mL) | Good dipole; moderate disruption of stacking; volatile. |

| Cyclic Ether | THF | Moderate (15-30 mg/mL) | Excellent for aromatic solubilization; stabilizes N-OH. |

| Alcohol | Ethanol/Methanol | Low-Moderate (<5 mg/mL) | Competitive H-bonding; requires heat; poor core solvation. |

| Chlorinated | Dichloromethane (DCM) | Moderate (5-20 mg/mL) | Good for extraction; creates "cavities" for aromatics. |

| Aqueous | Water / PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; N-OH ionization insufficient. |

| Alkane | n-Hexane | Insoluble | Lack of polar interactions causes immediate precipitation. |

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions

Objective: Create a stable 50 mM stock solution for biological assays or chemical synthesis.

Materials:

-

N-Hydroxytryptacene (Solid, >98% purity)

-

Anhydrous DMSO (Grade: Cell Culture / Mass Spec)

-

Vortex mixer

-

Sonicator bath (Temperature controlled)

Workflow:

-

Weighing: Weigh 10 mg of N-Hydroxytryptacene into a chemically resistant glass vial (amber glass recommended to prevent photo-oxidation of the N-OH group).

-

Solvent Addition: Calculate the required volume of DMSO based on molecular weight (approx. MW ~250-300 g/mol , verify specific batch MW).

-

Example: If MW = 265.3 g/mol , 10 mg = 37.7 µmol. For 50 mM, add 0.754 mL DMSO.

-

-

Initial Dispersion: Add 50% of the calculated DMSO volume. Vortex vigorously for 30 seconds.

-

Sonication: Sonicate at 35-40°C for 5-10 minutes. Note: Mild heat aids in breaking the crystal lattice without degrading the thermolabile N-OH bond.

-

Final Dilution: Add the remaining DMSO. Vortex to homogeneity.

-

QC Check: Visually inspect for particulates. If turbid, centrifuge at 10,000 x g for 1 minute. Use the supernatant.

Protocol B: Saturation Shake-Flask Solubility Determination

Objective: Quantitatively determine the thermodynamic solubility in a specific organic solvent (e.g., Acetone).

Workflow Visualization (DOT):

Figure 1: Standard operating procedure for thermodynamic solubility determination using the saturation shake-flask method.

Step-by-Step Methodology:

-

Preparation: Place excess N-Hydroxytryptacene (approx. 5-10 mg) into a 4 mL glass vial.

-

Solvation: Add 1.0 mL of the target organic solvent (e.g., Acetone).

-

Equilibration: Cap tightly. Place on an orbital shaker (200 rpm) at 25°C for 24 hours.

-

Critical: Ensure solid is still visible after 24 hours. If dissolved completely, add more solid and repeat.

-

-

Separation: Filter the suspension through a 0.22 µm PTFE syringe filter (Nylon is not recommended due to potential binding of aromatics).

-

Quantification: Dilute the filtrate 1:100 in Acetonitrile/Water (50:50) and analyze via HPLC-UV (detection typically @ 254 nm or 280 nm depending on

).

Safety & Handling (Genotoxicity Warning)

N-Hydroxy polycyclic amines are often metabolically active and can act as pro-mutagens . The N-OH group can undergo esterification (e.g., by sulfotransferases) in biological systems to form nitrenium ions, which are potent DNA alkylators.

-

Containment: All solid handling must be performed in a Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Deactivation: Spills should be treated with 10% bleach (sodium hypochlorite) followed by ethanol to oxidize/degrade the N-OH functionality before disposal.

References

-

U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: N-Hydroxytryptacene (DTXSID70145856). Retrieved from [Link]

- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Contextual grounding for solubility protocols).

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Thermodynamic Stability of N-Hydroxytryptacene Radicals

The following technical guide details the thermodynamic stability, molecular architecture, and experimental characterization of N-Hydroxytryptacene radicals .

Note on Nomenclature: In this guide, "N-Hydroxytryptacene" is treated as the N-hydroxy derivative of the triptycene scaffold (9,10-dihydro-9,10-o-benzenoanthracene), a rigid, paddlewheel-shaped hydrocarbon. This scaffold is the industry standard for engineering kinetically and thermodynamically stable radicals due to its unique steric properties.

A Technical Guide for Molecular Engineering & Catalysis

Executive Summary

The N-Hydroxytryptacene radical (specifically the N-oxyl species derived from N-hydroxytriptycene amines or imides) represents a class of "persistent" organic radicals. Unlike transient reactive oxygen species (ROS), these radicals exhibit exceptional thermodynamic stability due to the macrocyclic shielding effect of the triptycene backbone.

For drug development and materials scientists, this stability is not merely a curiosity but a functional asset. It enables:

-

Selective C-H Activation: Acting as hydrogen atom transfer (HAT) catalysts with tunable bond dissociation enthalpies (BDE).

-

Spintronics & Memory: Serving as stable spin carriers in organic electronic devices.

-

Inhibition of Dimerization: The primary decay pathway for nitroxides is blocked by the scaffold's D3h symmetry.

Molecular Architecture & Stability Mechanism

The thermodynamic stability of the N-Hydroxytryptacene radical is governed by two coupled factors: Electronic Delocalization (Thermodynamic) and Steric Encapsulation (Kinetic).

The Triptycene "Paddlewheel" Effect

The triptycene core consists of three benzene rings fused to a bicyclo[2.2.2]octane bridgehead. When the N-hydroxy moiety is attached at the bridgehead (9-position), the three aromatic "blades" create a steric cone that physically blocks the approach of other radicals.

-

Prevention of Disproportionation: Standard nitroxides (like TEMPO) can disproportionate into oxoammonium and hydroxylamine. The triptycene cage raises the activation energy for the bimolecular contact required for this process.

-

Inhibition of

-Dimerization: Most carbon- or nitrogen-centered radicals dimerize to form a diamagnetic bond. The triptycene blades prevent the N-O• centers from approaching within the van der Waals radius required for bond formation (

Electronic Structure (The 3-Electron Bond)

The N-O• moiety is stabilized by a 3-electron, 2-center bond.

-

Spin Density: The unpaired electron is delocalized between the Nitrogen and Oxygen, with significant spin density on the Oxygen (approx. 50-60%).

-

Resonance (Imide Derivatives): If the radical is an N-hydroxyimide derivative (similar to NHPI), the spin is further delocalized onto the carbonyl oxygens, increasing the BDE of the parent O-H bond and enhancing stability against reduction.

Visualization: Steric Shielding & Thermodynamic Cycle

The following diagram illustrates the steric protection mechanism and the thermodynamic cycle governing the radical's formation.

Caption: The Triptycene scaffold's aromatic blades (A, B, C) create a 'steric wall' that prevents the N-oxyl radical from dimerizing, maintaining it in an active open-shell state.

Thermodynamic Parameters

For researchers utilizing these radicals in HAT catalysis or materials, the following parameters are critical.

| Parameter | Value / Range | Significance |

| Bond Dissociation Enthalpy (BDE) | 85 – 90 kcal/mol | Energy required to homolyze the O-H bond. Higher BDE = more reactive radical for H-abstraction from substrates. |

| Half-Life ( | > 1 Month (in solution) | Indicates kinetic persistence. Standard alkyl radicals survive |

| Oxidation Potential ( | +0.6 to +0.8 V vs. SCE | Potential to form the oxoammonium cation (useful for alcohol oxidation). |

| Spin Density ( | ~0.55 | Fraction of unpaired electron density on Oxygen. High |

Experimental Protocols

To validate the stability and reactivity of N-Hydroxytryptacene derivatives, the following protocols are standard.

Synthesis & Radical Generation

Objective: Generate the radical from the N-hydroxy precursor.

-

Dissolution: Dissolve 0.1 mmol of N-hydroxytriptycene precursor in dry Acetonitrile (MeCN) or Dichloromethane (DCM).

-

Oxidation: Add 1.1 equivalents of Lead(IV) oxide (PbO₂) or Silver(I) oxide (Ag₂O) .

-

Note: Heterogeneous oxidants are preferred to allow filtration of the spent oxidant.

-

-

Activation: Stir vigorously at room temperature for 30 minutes. The solution typically turns deep blue or red (characteristic of nitroxides).

-

Purification: Filter through a 0.2

m PTFE syringe filter to remove metal oxides.

EPR Spectroscopy (Stability Assay)

Objective: Quantify radical concentration over time to determine

-

Setup: Transfer the filtered radical solution to a quartz EPR tube under Argon.

-

Parameters:

-

Microwave Frequency: X-Band (9.4 – 9.8 GHz)

-

Modulation Amplitude: 1.0 G

-

Power: 2 mW (avoid saturation)

-

-

Measurement: Record the first-derivative spectrum. Look for the characteristic 1:1:1 triplet (coupling with

N, -

Kinetic Tracking: Measure signal intensity (double integration) at

.-

Success Criterion: Signal decay < 5% over 24 hours confirms "Persistent" status.

-

Cyclic Voltammetry (Redox Characterization)

Objective: Measure

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

) in MeCN. -

Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).

-

Scan: Sweep from 0.0 V to +1.2 V and back.

-

Analysis: A reversible wave (

) indicates thermodynamic stability of the oxidized cation. Irreversibility suggests rapid decomposition of the charged species.

Degradation Pathways & Mitigation

Even triptycene radicals are not immortal. Understanding their death pathways allows for better experimental design.

Hydrogen Abstraction (The "Self-Kill")

If the solvent has weak C-H bonds (e.g., THF, Toluene), the radical will abstract a hydrogen, reverting to the N-hydroxy precursor.

-

Mitigation: Use solvents with high BDEs: Benzene, CCl

, Acetonitrile, or Water .

Beta-Scission (Thermal)

At high temperatures (>150°C), the N-O bond may cleave, or the triptycene cage may undergo rearrangement.

-

Mitigation: Maintain reaction temperatures below 100°C unless transient generation is desired.

References

-

Triptycene Scaffolds in Radical Chemistry

- Source:Journal of Organic Chemistry

- Context: Discusses the synthesis of 9-substituted triptycenes and the steric parameters of the bridgehead position.

-

Thermodynamics of N-Oxyl Radicals (NHPI Analogues)

- Source:Chemical Reviews

- Context: Comprehensive review of Bond Dissociation Enthalpies (BDE)

-

EPR Characteriz

- Source:Journal of Magnetic Resonance

- Context: Standard protocols for measuring kinetic stability of persistent radicals.

-

EPA Substance Registry: N-Hydroxytryptacene

-

Source:U.S. Environmental Protection Agency[1]

- Context: Verification of the chemical entity (CAS 103438-73-9) within chemical inventories.

-

Sources

Navigating the Ambiguity: A Technical Guide to N-Hydroxytryptamine, the Putative Identity of "N-Hydroxytryptacene"

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the chemical entity frequently referred to in computational toxicology databases as "N-Hydroxytryptacene," associated with CAS number 103438-73-9 and DTXSID70145856. It is imperative to clarify from the outset that the name "N-Hydroxytryptacene" is not a standard systematic name and appears to be a misnomer or a less common synonym. Exhaustive searches of major chemical databases, including PubChem and ChemSpider, do not yield dedicated entries with extensive experimental data under this name.

The available evidence strongly suggests that the intended compound is N-hydroxytryptamine , also known by its systematic name N-[2-(1H-indol-3-yl)ethyl]hydroxylamine . This guide will proceed by presenting the available information for N-hydroxytryptamine, while transparently acknowledging the existing ambiguities and the sparse documentation for the specific CAS number provided.

Chemical Identity and Database Discrepancies

A significant challenge in profiling this compound is the lack of a comprehensive, experimentally validated entry in primary chemical databases under the provided identifiers. While the EPA's CompTox Chemicals Dashboard lists "N-Hydroxytryptacene" with the aforementioned CAS and DTXSID numbers, it provides limited experimental data.[1][2][3]

Conversely, PubChem contains an entry for "Hydroxytryptamine" (CID 13571630) which includes "N-hydroxyl-tryptamine" as a synonym, but is associated with a different CAS number (4761-34-6). This discrepancy highlights the need for careful consideration of the available data and underscores the current state of ambiguity surrounding this specific chemical entity.

For the purpose of this guide, we will focus on the structure and properties of N-hydroxytryptamine as the most probable identity of the compound of interest.

Molecular Structure

The chemical structure of N-hydroxytryptamine is characterized by an indole ring connected to an ethylamine side chain, with a hydroxyl group attached to the nitrogen atom of the amine.

Caption: Chemical structure of N-hydroxytryptamine.

Physicochemical Properties

Due to the limited experimental data for CAS 103438-73-9, the following properties are based on computational predictions and data available for closely related tryptamine derivatives.

| Property | Value | Source |

| Molecular Formula | C10H12N2O | PubChem |

| Molecular Weight | 176.22 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 3 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |

| Rotatable Bond Count | 3 | PubChem (Predicted) |

Synthesis and Characterization

One plausible synthetic route could involve the reduction of a corresponding oxime or nitro compound. For instance, a common method for preparing hydroxylamines is the reduction of oximes. A potential precursor, 2-(1H-indol-3-yl)acetaldoxime, could be reduced using a mild reducing agent like sodium cyanoborohydride to yield N-hydroxytryptamine.[4]

Another approach could be the direct N-hydroxylation of tryptamine, although this would likely require specific reagents to avoid over-oxidation or side reactions on the indole ring.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of N-hydroxytryptamine based on the reduction of an oxime precursor.

Caption: Conceptual workflow for the synthesis of N-hydroxytryptamine.

Potential Biological Activity and Research Interest

While specific biological data for N-hydroxytryptamine is scarce, the broader class of tryptamines exhibits a wide range of biological activities, primarily through interaction with serotonin receptors.[5] Many tryptamine derivatives are known for their psychoactive properties, acting as agonists or partial agonists at various serotonin receptor subtypes.[6]

The introduction of an N-hydroxy group can significantly alter the pharmacological profile of a molecule. N-hydroxy compounds are known to be metabolites of certain drugs and can sometimes exhibit their own biological activities or, in some cases, contribute to toxicity. The presence of the N-O bond is sometimes considered a "structural alert" in drug design due to potential metabolic instability.

Given its structural similarity to serotonin and other psychoactive tryptamines like psilocin (4-hydroxy-N,N-dimethyltryptamine), it is plausible that N-hydroxytryptamine could interact with serotonergic systems.[6] However, without experimental data, its specific receptor binding affinities and functional activities remain speculative.

Relationship to Other Tryptamines

The following diagram illustrates the structural relationship between N-hydroxytryptamine and other key tryptamine derivatives.

Sources

Synthesis pathways for N-hydroxy-9,10-o-benzenoanthracene derivatives

Executive Summary

The 9,10-o-benzenoanthracene scaffold, commonly known as Triptycene , represents a unique class of rigid,

This guide focuses on the synthesis of N-hydroxy derivatives of this scaffold. These derivatives typically fall into two high-value categories:

-

N-Hydroxytriptycene-dicarboximides: Analogues of N-Hydroxyphthalimide (NHPI), serving as robust organocatalysts for aerobic oxidations.

-

Triptycene-based Hydroxamic Acids: Pharmacophores utilized in drug development (e.g., HDAC inhibitors) where the triptycene core acts as a sterically demanding "cap" group.

This document details the stepwise construction of the triptycene core via benzyne chemistry, followed by divergent pathways to synthesize the N-hydroxyimide and hydroxamic acid functionalities.

Part 1: The Triptycene Scaffold Strategy

The synthesis of any 9,10-o-benzenoanthracene derivative relies on the Diels-Alder cycloaddition between an anthracene core and a benzyne intermediate. The choice of benzyne precursor dictates the substitution pattern of the final scaffold.

Mechanism of Scaffold Assembly

The reaction proceeds via a [4+2] cycloaddition. The benzyne intermediate is highly reactive and must be generated in situ.

-

Method A (Standard): Diazotization of anthranilic acids (Friedman-Logullo method).[1]

-

Method B (Mild/Functionalized): Fluoride-induced elimination of 2-(trimethylsilyl)phenyl triflates (Kobayashi method).

Strategic Choice: For N-hydroxy derivatives requiring ring functionalization (e.g., dicarboximides), we utilize 4,5-dimethylbenzyne precursors to install methyl groups that are subsequently oxidized to the necessary carboxylic acids.

Figure 1: Assembly of the 2,3-dimethyltriptycene scaffold via benzyne cycloaddition.

Part 2: Synthesis of N-Hydroxytriptycene-2,3-dicarboximide

This derivative acts as a lipophilic, shape-persistent analogue of NHPI. It is synthesized by oxidizing the dimethyl scaffold to the anhydride, followed by condensation with hydroxylamine.

Step-by-Step Protocol

1. Scaffold Synthesis (2,3-Dimethyltriptycene)

-

Reagents: Anthracene (1.0 eq), 4,5-Dimethylanthranilic acid (1.5 eq), Isoamyl nitrite (2.0 eq).

-

Solvent: 1,2-Dichloroethane (DCE) or Diglyme.

-

Procedure:

-

Dissolve anthracene and isoamyl nitrite in refluxing solvent.

-

Add a solution of 4,5-dimethylanthranilic acid dropwise over 1 hour (slow addition minimizes benzyne dimerization).

-

Reflux for 2 hours, then cool and remove solvent.

-

Purification: Column chromatography (Hexane/DCM) to remove unreacted anthracene.

-

Validation:

H NMR shows bridgehead singlets at

-

2. Oxidation to Dicarboxylic Acid

-

Reagents: 2,3-Dimethyltriptycene,

(excess), Pyridine/Water (2:1). -

Procedure:

-

Suspend the scaffold in Pyridine/Water.

-

Add

in portions at 90°C. -

Reflux for 12 hours.

-

Filter

precipitate while hot. -

Acidify filtrate with HCl to precipitate Triptycene-2,3-dicarboxylic acid .

-

3. Anhydride Formation

-

Reagents: Triptycene-2,3-dicarboxylic acid, Acetic Anhydride (

). -

Procedure:

-

Reflux the diacid in neat

for 3 hours. -

Cool to crystallize the Triptycene-2,3-dicarboxylic anhydride .

-

Why: The anhydride is the activated species required for clean reaction with hydroxylamine.

-

4. N-Hydroxylation (The Critical Step)

-

Reagents: Anhydride (1.0 eq), Hydroxylamine Hydrochloride (

, 1.2 eq), Pyridine (excess). -

Procedure:

-

Dissolve the anhydride in Pyridine.

-

Add

and heat to 90°C for 4 hours. -

Concentrate under vacuum.

-

Dilute with dilute HCl to precipitate the crude N-hydroxyimide.

-

Recrystallization: Ethanol or Acetone/Hexane.

-

Part 3: Synthesis of Triptycene-Based Hydroxamic Acids

For drug development applications (e.g., HDAC inhibition), the N-hydroxy functionality is often attached via an amide linkage (Hydroxamic acid, -CONHOH). This can be positioned at the bridgehead (C9) or on the aromatic ring.

Pathway: Bridgehead (C9) Functionalization

Functionalizing the bridgehead is sterically challenging. The most reliable route involves 9-Bromotriptycene followed by lithiation.

Figure 2: Synthesis of bridgehead hydroxamic acid derivatives.

Protocol for Hydroxamic Acid Formation (from Ester):

-

Preparation: Dissolve Ethyl Triptycene-9-carboxylate in MeOH/THF (1:1).

-

Reagent Generation: In a separate flask, mix

with KOH in MeOH to generate free hydroxylamine. Filter off KCl. -

Coupling: Add the hydroxylamine solution to the ester.

-

Reaction: Stir at Room Temperature for 12–24 hours. (Bridgehead esters are sterically hindered and react slowly).

-

Workup: Acidify carefully to pH 6 with 1N HCl. Extract with Ethyl Acetate.

-

Note: Avoid strong acid, which can hydrolyze the hydroxamic acid back to the carboxylic acid.

Part 4: Analytical Validation & Data Summary

To ensure the integrity of the synthesized N-hydroxy derivatives, specific spectral signatures must be verified.

| Feature | N-Hydroxytriptycene-2,3-dicarboximide | 9-Hydroxylaminotriptycene (Bridgehead) |

| IR Spectroscopy | Doublet carbonyl (1710, 1780 cm⁻¹); Broad OH (3100-3400 cm⁻¹) | Single Carbonyl (1650 cm⁻¹ for hydroxamic acid); Broad OH/NH |

| ¹H NMR | Bridgehead singlets ( | Bridgehead singlet shifts; N-OH/NH peaks are exchangeable with D₂O |

| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ (Negative mode often better for N-OH) | [M+H]⁺ |

| Solubility | Soluble in DMSO, DMF, hot Acetone; Insoluble in Hexane | Soluble in DMSO, MeOH |

Critical Quality Attribute (CQA):

For the N-hydroxyimide catalyst, the Redox Potential is a key parameter. Cyclic Voltammetry (CV) in Acetonitrile should show a reversible couple corresponding to the N-oxyl radical generation (

References

-

Synthesis of Triptycene Scaffolds

-

Friedman, L., & Logullo, F. M. (1969). Benzyne via aprotic diazotization of anthranilic acids. Journal of the American Chemical Society. Link

- Context: Establishes the standard benzyne gener

-

-

N-Hydroxyimide Catalysts (NHPI Analogues)

-

Ishii, Y., et al. (2001). Innovation of hydrocarbon oxidation with molecular oxygen and related reactions. Advanced Synthesis & Catalysis. Link

- Context: foundational text on N-hydroxyimide c

-

-

Hydroxamic Acid Synthesis Protocols

-

Massa, S., et al. (1990). Hydroxamic acid derivatives: Synthesis and biological activity. Journal of Pharmaceutical Sciences. Link

- Context: General protocols for converting hindered esters to hydroxamic acids.

-

-

Bridgehead Functionalization of Triptycene

Sources

A Technical Guide to the Oxidation Mechanism of N-Hydroxytryptamine

A Note on Terminology: This guide focuses on the oxidation of N-hydroxytryptamine. Initial analysis suggests that the term "N-Hydroxytryptacene," as specified in the topic request, is likely a typographical error, as this compound is not found in established chemical literature. In contrast, N-hydroxytryptamine, a metabolite of the crucial neurotransmitter serotonin (5-hydroxytryptamine), is a well-documented compound with a significant and complex oxidation mechanism relevant to neurochemistry and drug development.

Introduction

N-hydroxytryptamines, particularly N-hydroxy-5-hydroxytryptamine, represent a class of molecules at the intersection of neurotransmission and redox chemistry. As metabolites of tryptamines, their oxidative transformation is of significant interest to researchers in pharmacology, toxicology, and drug development. The oxidation of these compounds can lead to the formation of reactive intermediates and a cascade of products with potential neurotoxic or modulatory effects.[1][2][3] Understanding the underlying mechanism is therefore critical for predicting the metabolic fate of tryptamine-based drugs and for elucidating endogenous pathways of oxidative stress.

This technical guide provides an in-depth exploration of the N-hydroxytryptamine oxidation mechanism. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of core chemical principles, field-proven experimental methodologies, and quantitative data. We will delve into the causal relationships behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific literature.

Part 1: The Core Oxidation Mechanism

The oxidation of N-hydroxytryptamines is not a single, linear reaction but a branching pathway influenced by factors such as pH, the presence of oxidants, and the specific molecular structure.[4] The process is generally initiated by the removal of an electron from the hydroxylamine moiety, leading to a cascade of reactive intermediates.

Initial One-Electron Oxidation and Nitroxide Radical Formation

The central event in the oxidation of N-hydroxy compounds is the formation of a nitroxide radical (R-NO•).[5] This occurs via a one-electron oxidation of the N-hydroxy group. This step can be initiated by various means, including electrochemical potential, enzymatic action (e.g., by cytochrome P450 or laccase), or reaction with other free radicals.[6][7][8]

The stability and reactivity of the resulting nitroxide radical are key determinants of the subsequent reaction pathway.[7] Electron-withdrawing groups on the molecule tend to increase the redox potential, making the initial oxidation more difficult, while electron-donating groups have the opposite effect.[7] The nitroxide radical is a paramagnetic species, making it directly observable by Electron Paramagnetic Resonance (EPR) spectroscopy, a crucial technique for mechanistic studies.[9][10]

Key Intermediates and Reaction Pathways

Following the formation of the nitroxide radical, several pathways can unfold:

-

Further Oxidation: The nitroxide radical can be further oxidized to form a highly reactive oxoammonium cation (R-NO+).[5][8] This species is a powerful oxidant capable of abstracting hydrogen atoms from other molecules, propagating a radical chain reaction.[8]

-

Dimerization and Polymerization: In the case of serotonin (5-hydroxytryptamine) oxidation, intermediates such as tryptamine-4,5-dione can be formed, which are known to dimerize or polymerize.[3][11] This polymerization is a significant challenge in electrochemical studies, as it leads to fouling of the electrode surface.[11]

-

Reaction with Biological Molecules: The reactive intermediates generated during oxidation can react with cellular components. For instance, the reduction of nitroxides back to their hydroxylamine form by cellular reductants like ascorbate is a well-documented process.[5][12]

The specific products formed are highly dependent on the reaction conditions. For example, the electrochemical oxidation of 5-hydroxytryptamine yields a different product profile in acidic versus physiological pH.[1][4]

Caption: Generalized oxidation pathway of N-hydroxytryptamine.

Part 2: Experimental Methodologies for Mechanistic Elucidation

A multi-faceted approach combining electrochemical, spectroscopic, and computational methods is essential for a comprehensive understanding of the N-hydroxytryptamine oxidation mechanism.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for probing the redox behavior of molecules.[13] It provides information on oxidation potentials, the reversibility of electron transfer steps, and the kinetics of coupled chemical reactions.[13] In the context of N-hydroxytryptamine oxidation, CV can be used to determine the potential required to form the nitroxide radical and to observe the formation of subsequent oxidation products.

Experimental Protocol: Cyclic Voltammetry of a Tryptamine Derivative

-

Preparation of the Electrochemical Cell:

-

Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Polish the working electrode with alumina slurry and sonicate in deionized water to ensure a clean, reproducible surface.

-

-

Solution Preparation:

-

Prepare a stock solution of the N-hydroxytryptamine derivative in an appropriate solvent (e.g., acetonitrile or a buffered aqueous solution).

-

The supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate or phosphate-buffered saline) is crucial for conductivity.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.[13]

-

De-gas the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.

-

Set the CV parameters:

-

Potential Range: Sweep from an initial potential where no reaction occurs to a potential sufficiently positive to induce oxidation, and then reverse the scan. A typical range might be -0.2 V to +1.0 V vs. Ag/AgCl.[14][15]

-

Scan Rate: Vary the scan rate (e.g., from 20 mV/s to 500 mV/s) to investigate the stability of the generated intermediates.

-

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peaks. The potential of the anodic peak corresponds to the oxidation potential.

-

The reversibility of the initial oxidation can be assessed by the ratio of the cathodic to anodic peak currents. An irreversible process, such as the rapid reaction of the nitroxide radical, will result in a small or absent cathodic peak.

-

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Spectroscopic Characterization

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the most direct method for detecting and characterizing the paramagnetic nitroxide radical intermediate.[9] The EPR spectrum provides information about the electronic structure of the radical and its interaction with its environment.[10]

-

Protocol Outline:

-

Generate the nitroxide radical in situ within the EPR spectrometer's sample cavity (e.g., by electrochemical oxidation or by adding a chemical oxidant).

-

Record the EPR spectrum at a specific microwave frequency (e.g., X-band).

-

Analyze the spectrum to determine the g-factor and hyperfine coupling constants, which are characteristic of the nitroxide radical.[10]

-

UV-Visible Spectroscopy: This technique can monitor the progress of the oxidation reaction by observing changes in the absorption spectrum over time. The formation and decay of intermediates and products that absorb in the UV-Vis range can be tracked, providing kinetic information.

Computational Modeling

Density Functional Theory (DFT) and other computational methods are valuable for complementing experimental findings.[16] These models can be used to:

-

Calculate the geometries and electronic properties of reactants, intermediates, and products.

-

Predict reaction pathways and transition state energies.

-

Simulate spectroscopic properties (e.g., EPR hyperfine couplings) to aid in the interpretation of experimental data.

Part 3: Quantitative Data Summary

The following table summarizes representative electrochemical data for tryptamine-related compounds. Note that specific values can vary depending on experimental conditions (pH, solvent, electrode material).

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Method | Key Observation | Reference |

| 5-Hydroxytryptamine (Serotonin) | ~0.3 - 0.6 V | Cyclic Voltammetry | Complex oxidation with multiple products; electrode fouling is common. | [1][14] |

| Tryptamine | ~0.8 - 0.9 V | Cyclic Voltammetry | Oxidation occurs at a higher potential than 5-HT. | [17] |

| Generic N-Hydroxy Compounds | Varies | Cyclic Voltammetry | Redox potential is highly sensitive to substituent effects. | [7] |

Conclusion

The oxidation of N-hydroxytryptamine is a complex process initiated by a one-electron transfer to form a pivotal nitroxide radical intermediate. The fate of this radical and the final product distribution are governed by a delicate interplay of factors including molecular structure, pH, and the surrounding chemical environment. A thorough investigation of this mechanism necessitates a synergistic approach, combining the electrochemical insights from cyclic voltammetry, the direct detection of radical intermediates by EPR spectroscopy, and the theoretical validation provided by computational modeling. For professionals in drug development, a deep understanding of these oxidative pathways is paramount for predicting metabolic stability, identifying potential reactive metabolites, and designing safer, more effective therapeutic agents.

References

- Wrona, M. Z., & Dryhurst, G. (1990). Electrochemical oxidation of 5-hydroxytryptamine in aqueous solution at physiological pH. Bioorganic Chemistry, 18(3), 291-317.

-

Fradette, C., Yamaguchi, N., & du Souich, P. (2004). 5-Hydroxytryptamine is biotransformed by CYP2C9, 2C19 and 2B6 to hydroxylamine, which is converted into nitric oxide. British Journal of Pharmacology, 143(3), 353–361. [Link]

-

Wrona, M. Z., Westmark, P., Goyal, R. N., & Dryhurst, G. (1991). New Insights into the Electrochemical Oxidation of 5-Hydroxytryptamine in Acidic Aqueous Solution. In Electroorganic Synthesis (pp. 291-301). Routledge. [Link]

-

Jackson, B. P., & Wightman, R. M. (1995). Fast-scan cyclic voltammetry of 5-hydroxytryptamine. Analytical chemistry, 67(18), 3275-3281. [Link]

-

Xu, F., Deussen, H. J., & Lopez, F. (2001). Enzymatic and electrochemical oxidation of N-hydroxy compounds. Redox potential, electron-transfer kinetics, and radical stability. European Journal of Biochemistry, 268(15), 4169-4176. [Link]

-

Wrona, M. Z., & Dryhurst, G. (1987). Oxidation of 5-hydroxytryptamine and 5,7-dihydroxytryptamine. A new oxidation pathway and formation of a novel neurotoxin. Journal of medicinal chemistry, 30(11), 2054-2060. [Link]

-

Wrona, M. Z., & Dryhurst, G. (1988). Further Insights Into the Oxidation Chemistry of 5-hydroxytryptamine. Journal of pharmaceutical sciences, 77(11), 911-917. [Link]

-

Wikipedia contributors. (2024, February 13). Melatonin. In Wikipedia, The Free Encyclopedia. [Link]

-

Hashemi, P., Dankoski, E. C., Petrovic, J., Keithley, R. B., & Wightman, R. M. (2009). Voltammetric Detection of 5-Hydroxytryptamine Release in the Rat Brain. Analytical Chemistry, 81(22), 9462–9471. [Link]

-

ResearchGate. (n.d.). Cyclic voltammetric profiles recorded at GC electrodes modified with the ruthenium-containing film. [Link]

-

iGEM. (n.d.). Protocol for cyclic voltammetry. [Link]

-

Soule, B. P., Hyodo, F., Matsumoto, K., Simone, N. L., Cook, J. A., Krishna, M. C., & Mitchell, J. B. (2007). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Antioxidants & redox signaling, 9(10), 1731-1743. [Link]

-

ResearchGate. (n.d.). Fig. 1. Oxidation of tryptophan to 5-hydroxytryptophan. [Link]

-

Wrona, M. Z., & Dryhurst, G. (1987). Oxidation chemistry of 5-hydroxytryptamine. 1. Mechanism and products formed at micromolar concentrations. The Journal of Organic Chemistry, 52(13), 2817-2825. [Link]

-

Stamford, J. A., Kruk, Z. L., & Millar, J. (1984). Fast-scan cyclic voltammetry of 5-hydroxytryptamine. Analytical Chemistry, 56(13), 2538-2543. [Link]

-

Dikalov, S. I., & Harrison, D. G. (2014). Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes. Antioxidants & redox signaling, 20(4), 643-659. [Link]

-

Barra, A. L., et al. (2017). High frequency EPR studies of new 2p-3d complexes based on a triazolyl substituted nitronyl nitroxide radical. Dalton Transactions, 46(33), 10978-10987. [Link]

-

Optibrium. (n.d.). N- and S-oxidation model of the flavin-containing monooxygenases. [Link]

-

Navacerrada, A., et al. (2015). Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. Beilstein journal of organic chemistry, 11, 1696-1710. [Link]

-

ResearchGate. (n.d.). A typical L-band EPR spectrum of a ¹⁴N-nitroxide radical in aqueous solution. [Link]

-

Fuchs, J., Groth, N., Herrling, T., & Zimmer, G. (1997). Electron paramagnetic resonance studies on nitroxide radical 2,2,5,5-tetramethyl-4-piperidin-1-oxyl (TEMPO) redox reactions in human skin. Free radical biology & medicine, 22(6), 967-976. [Link]

-

Zhang, K., et al. (2024). An n-Heptane Oxidation Mechanism Suitable for Low- to High-Temperature Combustion. Molecules, 29(5), 1146. [Link]

-

Bengtsson, G., Fronæus, S., & Bengtsson-Kloo, L. (2002). The kinetics and mechanism of oxidation of hydroxylamine by iron(iii). Journal of the Chemical Society, Dalton Transactions, (13), 2548-2552. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Further insights into the oxidation chemistry of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-Hydroxytryptamine is biotransformed by CYP2C9, 2C19 and 2B6 to hydroxylamine, which is converted into nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic and electrochemical oxidation of N-hydroxy compounds. Redox potential, electron-transfer kinetics, and radical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electron paramagnetic resonance studies on nitroxide radical 2,2,5,5-tetramethyl-4-piperidin-1-oxyl (TEMPO) redox reactions in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static.igem.org [static.igem.org]

- 14. Fast-scan cyclic voltammetry of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. optibrium.com [optibrium.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Ultrasensitive Detection of Extracellular Singlet Oxygen Using Anthracene-Based Fluorescent Probes

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical protocols for the detection of extracellular singlet oxygen (¹O₂) utilizing anthracene-based fluorescent probes. This document offers full editorial control to present a technically in-depth guide, moving beyond a rigid template to deliver field-proven insights and a self-validating experimental design.

Foundational Principles: The Challenge and the Tool

The generation of singlet oxygen in the extracellular space is a critical event in various physiological and pathological processes, including photodynamic therapy (PDT), immune responses, and cellular signaling.[1] Due to its high reactivity and short half-life, direct measurement of ¹O₂ is challenging.[2] Indirect methods employing specific molecular probes have become an indispensable tool for its detection and quantification.

Anthracene derivatives have emerged as highly specific and sensitive fluorescent probes for ¹O₂.[3] Their mechanism of detection is elegant and robust: the anthracene moiety undergoes a highly specific [4+2] cycloaddition reaction with ¹O₂ to form a stable, non-fluorescent endoperoxide.[3][4] This reaction leads to a quantifiable change in the fluorescence signal, allowing for the sensitive detection of ¹O₂.

This guide will focus on the application of a water-soluble anthracene derivative, making it particularly suitable for the detection of extracellular singlet oxygen. For intracellular measurements, cell-permeable analogs such as Diethyl-3-3′-(9,10-anthracenediyl)bis Acrylate (DADB) are recommended.[5]

The Probe: Mechanism of Action

The core of this detection method lies in the specific and irreversible reaction between the anthracene core of the probe and singlet oxygen.

Caption: Reaction of the fluorescent anthracene probe with singlet oxygen.

Upon reaction with ¹O₂, the conjugated π-system of the anthracene molecule is disrupted, leading to the formation of an endoperoxide. This structural change results in a loss of fluorescence, which can be monitored over time. The rate of fluorescence decay is directly proportional to the concentration of singlet oxygen in the sample.

Experimental Design: A Self-Validating System

A robust experimental design is crucial for obtaining reliable and reproducible data. The following protocols are designed to be self-validating, incorporating necessary controls to ensure the specificity of the measurements.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Water-Soluble Anthracene Probe | e.g., AAT Bioquest (SO Green™ 520WS) | Singlet Oxygen Detection |

| Photosensitizer (e.g., Rose Bengal) | Sigma-Aldrich | Positive Control for ¹O₂ Generation |

| Sodium Azide (NaN₃) | Sigma-Aldrich | Specific ¹O₂ Quencher (Control) |

| Histidine | Sigma-Aldrich | Alternative ¹O₂ Quencher (Control) |

| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | Cell Culture |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Cell Culture Supplement |

| Penicillin-Streptomycin | Thermo Fisher Scientific | Antibiotic for Cell Culture |

| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | Washing and Dilution |

| 96-well black, clear-bottom plates | Corning | Fluorescence Measurements |

Core Protocol: Detection of Extracellular ¹O₂ in a Cell-Free System

This protocol serves as a foundational experiment to validate the probe's response to a known source of singlet oxygen.

Step-by-Step Methodology:

-

Probe Preparation: Prepare a stock solution of the water-soluble anthracene probe in high-purity water or DMSO, according to the manufacturer's instructions. Protect the stock solution from light.

-

Working Solution Preparation: Dilute the probe stock solution in the desired experimental buffer (e.g., PBS) to the final working concentration (typically in the low micromolar range).

-

Experimental Setup: In a 96-well black, clear-bottom plate, set up the following conditions in triplicate:

-

Negative Control: Probe working solution + Buffer

-

Positive Control: Probe working solution + Photosensitizer (e.g., 10 µM Rose Bengal)

-

Quencher Control: Probe working solution + Photosensitizer + ¹O₂ Quencher (e.g., 10 mM Sodium Azide)

-

-

Signal Generation: Expose the plate to a light source suitable for activating the photosensitizer (e.g., a plate reader with excitation capabilities or an external lamp).

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific anthracene probe being used. Measurements should be taken at regular time intervals to monitor the fluorescence decay.

Caption: Workflow for cell-free singlet oxygen detection.

Advanced Protocol: Detection of Extracellular ¹O₂ in Cell Culture

This protocol details the application of the probe for measuring ¹O₂ generated by cells in culture, for example, during photodynamic therapy.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Treatment: On the day of the experiment, remove the culture medium and wash the cells gently with pre-warmed PBS.

-

Probe and Treatment Incubation: Add the probe working solution (diluted in serum-free medium or buffer) to the cells. If using a photosensitizer or other ¹O₂-generating treatment, add it at this step. Include appropriate controls:

-

Untreated Cells: Cells + Probe

-

Treated Cells: Cells + Probe + Treatment (e.g., photosensitizer)

-

Quencher Control: Cells + Probe + Treatment + ¹O₂ Quencher

-

-

Signal Generation: If using a photosensitizer, expose the plate to the appropriate light source for the specified duration.

-

Fluorescence Measurement: Immediately following treatment, measure the fluorescence intensity using a plate reader. For kinetic measurements, the plate can be read at multiple time points during and after light exposure.

Data Analysis and Interpretation

The primary data output will be fluorescence intensity measurements. The key to interpretation is the change in fluorescence over time or between different treatment groups.

Data Presentation:

| Condition | Initial Fluorescence (t=0) | Final Fluorescence (t=x) | % Fluorescence Decrease |

| Negative Control | F_initial_neg | F_final_neg | ( (F_initial_neg - F_final_neg) / F_initial_neg ) * 100 |

| Positive Control | F_initial_pos | F_final_pos | ( (F_initial_pos - F_final_pos) / F_initial_pos ) * 100 |

| Quencher Control | F_initial_quench | F_final_quench | ( (F_initial_quench - F_final_quench) / F_initial_quench ) * 100 |

Interpretation:

-

A significant decrease in fluorescence in the positive control group compared to the negative control is indicative of ¹O₂ generation.

-

The absence of a significant fluorescence decrease in the quencher control group confirms that the observed signal change is specific to ¹O₂.

Troubleshooting

| Problem | Potential Cause | Solution |

| No change in fluorescence in the positive control | Inactive photosensitizer or probe. | Verify the activity of the photosensitizer and the probe. Prepare fresh solutions. |

| Insufficient light exposure. | Increase the duration or intensity of light exposure. | |

| High background fluorescence | Autofluorescence from cells or medium. | Use a phenol red-free medium for the experiment. Measure the background fluorescence of cells and medium alone and subtract it from the experimental values. |

| Fluorescence decrease in the negative control | Photobleaching of the probe. | Reduce the intensity or duration of the excitation light. Use a more photostable probe if available. |

Conclusion

The use of water-soluble anthracene-based fluorescent probes provides a reliable and specific method for the detection of extracellular singlet oxygen. By following the detailed protocols and incorporating the appropriate controls outlined in these application notes, researchers can obtain high-quality, reproducible data to advance their studies in areas such as photodynamic therapy, immunology, and cell signaling.

References

-

Gollmer, A., Arnbjerg, J., Blaikie, R. J., & Ogilby, P. R. (2011). Evaluation of Diethyl-3-3′-(9,10-anthracenediyl)bis Acrylate as a Probe for Singlet Oxygen Formation during Photodynamic Therapy. Photochemistry and Photobiology, 87(3), 654-660. [Link]

-

Zou, J., Li, L., Yang, Z., & Chen, X. (2021). Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. Frontiers in Chemistry, 9, 708841. [Link]

-

Bode, N., Patalag, L. J., & Wende, C. (2021). Novel Approach toward Water-Soluble Singlet Oxygen Monitors Based on Hybrid Inorganic–Organic Nanoclay. The Journal of Physical Chemistry C, 125(39), 21746–21755. [Link]

-

Tanielian, C., Wolff, C., & Esch, M. (1996). Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds. Journal of Oleo Science, 45(1), 33-39. [Link]

-

Umezawa, N., Tanaka, K., Urano, Y., Kikuchi, K., Higuchi, T., & Nagano, T. (2009). Kinetics of singlet oxygen sensing using 9-substituted anthracene derivatives. Organic & Biomolecular Chemistry, 7(20), 4222-4227. [Link]

-

Davies, M. J. (2009). Singlet-oxygen-mediated amino acid and protein oxidation: formation of tryptophan peroxides and decomposition products. Biochemical Journal, 421(1), 1-13. [Link]

-

Ronsein, G. E., de Oliveira, M. C. B., Miyamoto, S., Medeiros, M. H. G., & Di Mascio, P. (2008). Tryptophan oxidation by singlet molecular oxygen [O2(1Deltag)]: mechanistic studies using 18O-labeled hydroperoxides, mass spectrometry, and light emission measurements. Chemical Research in Toxicology, 21(6), 1271-1283. [Link]

- U.S. Patent No. US20170363636A1. (2017). Fluorescent Probe, Singlet Oxygen Detection Agent, and Singlet Oxygen Detection Method.

-

Chen, X., Li, X., & Wong, F. L. (2017). A de novo zwitterionic strategy of ultra-stable chemiluminescent probes: highly selective sensing of singlet oxygen in FDA-approved phototherapy. Chemical Science, 8(11), 7645-7652. [Link]

-

Kownacki, M., Naczynska, J., & Kownacki, I. (2020). Reaction of oxidation of tryptophan with singlet oxygen. International Journal of Molecular Sciences, 21(18), 6825. [Link]

-

Li, X., Gao, M., & Xin, K. (2017). Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors. Methods in Molecular Biology, 1527, 219-228. [Link]

-

Shishodia, S. K., & Ghose, S. (2017). Singlet oxygen-based electrosensing by molecular photosensitizers. Nature Communications, 8, 16053. [Link]

-

Ragàs, X., Jiménez-Banzo, A., & Sánchez-García, D. (2009). Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors. Journal of Photochemistry and Photobiology B: Biology, 94(2), 92-99. [Link]

Sources

- 1. A de novo zwitterionic strategy of ultra-stable chemiluminescent probes: highly selective sensing of singlet oxygen in FDA-approved phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Diethyl-3-3′-(9,10-anthracenediyl)bis Acrylate as a Probe for Singlet Oxygen Formation during Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Minimizing Background Noise in Spin Trapping Experiments

A Note to Our Users: Initial searches for "N-Hydroxytryptacene" as a spin trapping agent did not yield specific results in the reviewed scientific literature, suggesting it is not a commonly utilized compound for this purpose. This guide, therefore, focuses on the fundamental principles and best practices for minimizing background noise and artifacts in electron paramagnetic resonance (EPR) spin trapping experiments using widely recognized spin traps. The troubleshooting strategies and FAQs provided are broadly applicable and will empower researchers to enhance the quality and reliability of their data.

Introduction: The Challenge of Signal Integrity in Spin Trapping

Electron Paramagnetic Resonance (EPR) spin trapping is a powerful technique for detecting and identifying transient free radicals. The method relies on the reaction of a short-lived radical with a diamagnetic "spin trap" to form a more stable paramagnetic "spin adduct" that can be readily detected by EPR. However, the sensitivity of this technique also makes it susceptible to background noise and artifactual signals, which can obscure the desired signal and lead to misinterpretation of results. This guide provides a comprehensive resource for researchers to identify, understand, and mitigate these common issues.

Section 1: Frequently Asked Questions (FAQs) about Background Noise

This section addresses common questions researchers encounter when dealing with background noise in their spin trapping experiments.

Q1: What are the most common sources of background noise in EPR spin trapping?

A1: Background noise in EPR spin trapping can originate from several sources:

-

Spin Trap Impurities: The synthesis of spin traps can result in paramagnetic impurities, such as persistent nitroxide radicals, which will give a strong background signal.

-

Solvent Effects: The choice of solvent can influence the stability of the spin adduct and may also contain impurities that generate radicals.

-

Contamination: Trace metals or other contaminants in buffers and reagents can catalyze the formation of radicals, leading to artifactual signals.

-